molecular formula C24H30N4O6 B4332644 ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4332644
M. Wt: 470.5 g/mol
InChI Key: LVAVLUYMVUOWTI-UHFFFAOYSA-N
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Description

Diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a complex organic compound with the molecular formula C24H30N4O6 It is characterized by the presence of two tetrahydropyrimidine rings connected by a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) can be achieved through a one-pot three-component condensation reaction. This involves the reaction of terephthalic aldehyde, 4-chloroacetoacetic ester, and ureas under Biginelli reaction conditions . The reaction typically proceeds under mild conditions, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) involves its interaction with nucleophiles. The compound’s halomethyl groups are highly reactive, allowing for nucleophilic substitution reactions that lead to the formation of new heterocyclic systems . These reactions typically proceed under mild conditions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is unique due to its bis-heterocyclic structure, which allows for the formation of complex heterocyclic systems through bis-heterocyclization reactions . This makes it a valuable intermediate in the synthesis of novel compounds with potential biological and pharmacological activities.

Properties

IUPAC Name

ethyl 6-[4-(5-ethoxycarbonyl-3,4-dimethyl-2-oxo-1,6-dihydropyrimidin-6-yl)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O6/c1-7-33-21(29)17-13(3)27(5)23(31)25-19(17)15-9-11-16(12-10-15)20-18(22(30)34-8-2)14(4)28(6)24(32)26-20/h9-12,19-20H,7-8H2,1-6H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAVLUYMVUOWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C3C(=C(N(C(=O)N3)C)C)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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